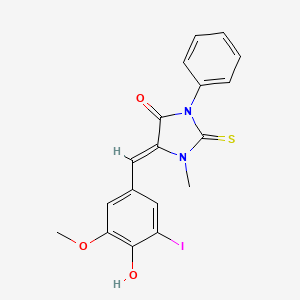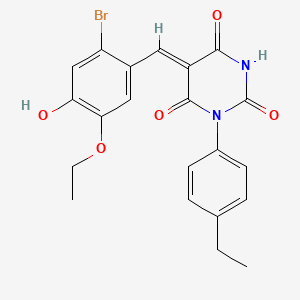![molecular formula C18H19FN2O3S B5915093 N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5915093.png)
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMME belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
Mecanismo De Acción
The mechanism of action of N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in cancer cells and plays a role in tumor growth and survival. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In inflammation research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation, leading to a potential therapeutic application in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide is stable under physiological conditions and can be easily dissolved in aqueous solutions. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has a high specificity for its target enzymes and signaling pathways. However, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide also has some limitations, including its toxicity and potential off-target effects. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to be toxic to some normal cells at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Direcciones Futuras
For N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide research include the development of derivatives, investigation of its potential therapeutic applications in other diseases, development of drug delivery systems, and further elucidation of its mechanism of action.
Métodos De Síntesis
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide can be synthesized using a Schiff base reaction between 4-fluorobenzaldehyde and 4-morpholinecarboxaldehyde, followed by a condensation reaction with 4-methylbenzenesulfonyl chloride. The final product is obtained by recrystallization from ethanol. The purity of N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-14-2-8-17(9-3-14)25(22,23)20-18(21-10-12-24-13-11-21)15-4-6-16(19)7-5-15/h2-9H,10-13H2,1H3/b20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFMVBMEXCOEQE-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915013.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2-buten-1-one](/img/structure/B5915029.png)
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)

![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)

![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915069.png)
![3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5915072.png)
![4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5915100.png)
![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915104.png)
![methyl 3-(3-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5915110.png)